4-methyl-N-(1-phenylpropyl)benzamide
Description
4-Methyl-N-(1-phenylpropyl)benzamide is a benzamide derivative characterized by a methyl group at the para position of the benzoyl ring and a 1-phenylpropyl substituent on the amide nitrogen. The compound’s parent structure, N-(1-phenylpropyl)benzamide (CAS: 2698-80-8), lacks the 4-methyl group, highlighting the role of this substitution in modulating lipophilicity and steric effects .
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34g/mol |
IUPAC Name |
4-methyl-N-(1-phenylpropyl)benzamide |
InChI |
InChI=1S/C17H19NO/c1-3-16(14-7-5-4-6-8-14)18-17(19)15-11-9-13(2)10-12-15/h4-12,16H,3H2,1-2H3,(H,18,19) |
InChI Key |
JJNFTHVYLXRUHX-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Analytical Characterization
- NMR and MS : Most analogs (e.g., ) were characterized via ¹H NMR and mass spectrometry, confirming substituent placement and purity.
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